molecular formula C21H19FN6O3 B11004036 2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11004036
M. Wt: 422.4 g/mol
InChI Key: DCGAVINHSZBMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of fluorobenzyl, imidazolidinyl, and triazolyl groups

Preparation Methods

The synthesis of 2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinyl core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazolidinyl core.

    Attachment of the triazolyl group: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

    Final coupling: The final step involves coupling the intermediate with an acetylating agent to form the desired compound.

Industrial production methods would likely optimize these steps for scalability, including the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazolyl and imidazolidinyl groups are likely involved in the binding interactions, while the fluorobenzyl group may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE include:

    2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-[1-(3-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

    2-[1-(3-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.

The uniqueness of 2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H19FN6O3

Molecular Weight

422.4 g/mol

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H19FN6O3/c22-16-3-1-2-15(8-16)11-28-20(30)18(26-21(28)31)9-19(29)25-17-6-4-14(5-7-17)10-27-13-23-12-24-27/h1-8,12-13,18H,9-11H2,(H,25,29)(H,26,31)

InChI Key

DCGAVINHSZBMRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.